Sodium 2-methoxy-1,3-thiazole-5-carboxylate
Overview
Description
Sodium 2-methoxy-1,3-thiazole-5-carboxylate: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s known that the compound is soluble in water, alcohol, and ketone solvents , which may influence its bioavailability.
Result of Action
Similar thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of Sodium 2-methoxy-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is stable at room temperature but can decompose under high temperatures and acidic conditions .
Biochemical Analysis
Biochemical Properties
Sodium 2-methoxy-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds containing the thiazole ring, such as this compound, can participate in donor-acceptor, nucleophilic, and oxidation reactions due to the aromatic nature of the thiazole ring . These interactions can modulate the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This indicates that this compound may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The thiazole ring in the compound allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their function. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . This suggests that this compound may exert its effects through similar binding interactions and enzyme modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can have varying stability and degradation profiles, which can impact their efficacy and toxicity . Therefore, it is important to consider the temporal effects of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects. Studies on thiazole derivatives have shown that they can have threshold effects, where the compound’s activity changes significantly at certain dosage levels . It is crucial to determine the optimal dosage of this compound to maximize its benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been shown to participate in metabolic reactions, affecting the synthesis and degradation of biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins, influencing its localization and accumulation. Thiazole derivatives have been shown to be transported and distributed in various cellular compartments, affecting their activity and function . Therefore, it is important to study the transport and distribution of this compound to understand its cellular effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been shown to localize in various subcellular compartments, influencing their biochemical properties and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methoxy-1,3-thiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process includes the use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, temperature range of 0-25°C.
Substitution: Amines, thiols; conditions: organic solvents, temperature range of 25-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
Sodium 2-methoxy-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
- Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Comparison: Sodium 2-methoxy-1,3-thiazole-5-carboxylate is unique due to its methoxy group, which imparts distinct chemical and biological properties. Compared to Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate, the presence of the methoxy group enhances its solubility and reactivity. The compound also exhibits different biological activities compared to other thiazole derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
sodium;2-methoxy-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQLACUVYMNGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.